molecular formula C19H17N3O3S B3460043 4-[methyl(phenylsulfonyl)amino]-N-3-pyridinylbenzamide

4-[methyl(phenylsulfonyl)amino]-N-3-pyridinylbenzamide

Cat. No. B3460043
M. Wt: 367.4 g/mol
InChI Key: KGUKECLCMQOJKD-UHFFFAOYSA-N
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Description

The compound “4-[methyl(phenylsulfonyl)amino]-N-3-pyridinylbenzamide” is likely a complex organic compound. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), an amide group (-CONH2), and a phenylsulfonyl group attached to a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a ring structure. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of an amide group could result in the compound having certain properties, such as being able to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a drug, future research could involve further testing its efficacy and safety, as well as potentially developing new synthesis methods .

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-22(26(24,25)18-7-3-2-4-8-18)17-11-9-15(10-12-17)19(23)21-16-6-5-13-20-14-16/h2-14H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUKECLCMQOJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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